4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Description
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spiro compound characterized by a unique structure where a spiro carbon connects two rings. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties . The presence of a nitrophenyl group and an oxaspiro ring makes it a compound of interest in various chemical and biological studies.
Properties
IUPAC Name |
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-17(2)15(20)18(10-6-3-7-11-18)14(24-16(17)21)12-8-4-5-9-13(12)19(22)23/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAIISAAALKIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrophenyl derivative, the reaction proceeds through a series of steps involving cyclization, oxidation, and spiro formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions .
Scientific Research Applications
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spiro structure provides stability and rigidity to the molecule. These interactions can affect various biological pathways, making the compound a subject of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
Uniqueness
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to its combination of a spiro structure and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
